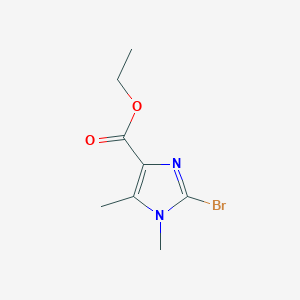
7-Amino-2-methyl-1,8-naphthyridin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-2-methyl-1,8-naphthyridin-4-ol is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a valuable tool for studying various biochemical and physiological processes.
Scientific Research Applications
1. Anticonvulsant and Cardiac Activities
A study by Leonard et al. (2002) explored the synthesis of various 1,8-naphthyridine derivatives, including those related to 7-Amino-2-methyl-1,8-naphthyridin-4-ol. These compounds demonstrated significant anticonvulsant activities in doses of 125 and 250 mg/kg, comparable to diazepam. Additionally, certain derivatives showed sympathetic blocking activity, indicating potential cardiac applications.
2. DNA Binding Affinity
Research by Sato et al. (2009) focused on the binding affinity of 2-amino-1,8-naphthyridines, including compounds similar to this compound, to cytosine in DNA duplexes. The introduction of methyl groups to the naphthyridine ring significantly enhanced binding affinity, indicating potential applications in molecular biology and genomics.
3. Antibacterial Activity
The work of Egawa et al. (1984) synthesized analogues of 1,8-naphthyridine-3-carboxylic acids, related to this compound, with potent in vitro and in vivo antibacterial activities. These compounds were more active than enoxacin and were deemed promising for further biological study.
4. Inhibitors of Protein Tyrosine Kinases
A study by Thompson et al. (2000) discussed the synthesis of 7-substituted 1,6-naphthyridin-2(1H)-ones, compounds related to this compound. These compounds showed potent inhibition of protein tyrosine kinases, suggesting potential applications in cancer therapy.
5. Synthesis as Anticancer Drug Intermediates
Research by Zhang et al. (2019) involved the synthesis of naphthyridine derivatives as intermediates for anticancer drugs. This highlights the potential of this compound and related compounds in the development of new cancer treatments.
6. Novel Antitumor Agents
The work of Tsuzuki et al. (2004) investigated the structure-activity relationships of 7-substituted 1,8-naphthyridine-3-carboxylic acids as antitumor agents. They found that certain modifications at specific positions on the naphthyridine ring enhanced cytotoxic activity against various tumor cell lines, suggesting potential applications in cancer treatment.
Future Directions
properties
IUPAC Name |
7-amino-2-methyl-1H-1,8-naphthyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-5-4-7(13)6-2-3-8(10)12-9(6)11-5/h2-4H,1H3,(H3,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRARRWNHBXCFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)N=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2636282.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2636287.png)
![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2636290.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2636294.png)

![(E)-methyl 4-(1-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-methoxybenzylidene)hydrazinecarbonyl)benzoate](/img/structure/B2636299.png)
![ethyl 4-[5-[(E)-2-cyano-2-(1-methylbenzimidazol-2-yl)ethenyl]furan-2-yl]piperazine-1-carboxylate](/img/structure/B2636300.png)
![N-[3-[[3-(3-chlorophenoxy)-2-(2,3-dimethoxyphenyl)-4-oxoazetidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2636301.png)

![Methyl 4-[(4-ethoxyphenyl)amino]-8-fluoroquinoline-2-carboxylate](/img/structure/B2636303.png)

![6-Cyclopentyl-4,7-dimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2636305.png)